N-cyclopropyl-N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N-cyclopropyl-N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound featuring a piperidine core modified with a 4-fluorobenzenesulfonyl group at the 1-position and an ethanediamide linkage to a cyclopropyl moiety. This structure combines a sulfonylated piperidine ring with a cyclopropane-containing diamide chain, distinguishing it from classical opioid analogs like fentanyl.
Properties
IUPAC Name |
N'-cyclopropyl-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O4S/c19-13-4-8-16(9-5-13)27(25,26)22-12-2-1-3-15(22)10-11-20-17(23)18(24)21-14-6-7-14/h4-5,8-9,14-15H,1-3,6-7,10-12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKBOMGXEZCUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is typically synthesized through a series of reactions involving the cyclization of appropriate precursors. The fluorobenzenesulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides. The final step involves the coupling of the cyclopropyl group with the piperidine derivative under specific reaction conditions, often involving catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the fluorobenzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-cyclopropyl-N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and molecular targets vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Cyclopropylfentanyl : The cyclopropane carboxamide in cyclopropylfentanyl enhances lipophilicity compared to fentanyl, but its receptor affinity is reduced due to steric hindrance .
- Carfentanil : The methyl ester group in carfentanil increases potency by stabilizing the molecule against enzymatic degradation .
- The ethanediamide linkage may further alter binding kinetics .
Piperidine-Based Sulfonamides
The sulfonamide group in the target compound differentiates it from carboxamide-based opioids. For example:
- Mesoridazine 5-Sulfoxide (Impurity D(EP)): A phenothiazine derivative with a sulfoxide group, this compound exhibits distinct pharmacological effects (antipsychotic) due to its sulfonamide-related structure .
- Ethyl(fluorophenyl)(piperidin-2-yl)acetate : Shares a fluorophenyl-piperidine motif but lacks the sulfonyl group, highlighting how sulfonation impacts metabolic pathways and solubility .
Physicochemical Properties
- Polarity : The sulfonyl group increases hydrophilicity, reducing logP compared to carboxamide analogs (e.g., cyclopropylfentanyl logP ~3.5 vs. target compound estimated logP ~2.8).
- Metabolic Stability : Sulfonamides are typically resistant to hydrolysis but may undergo N-acetylation or oxidative metabolism. This contrasts with carboxamides, which are prone to esterase-mediated cleavage .
Pharmacological and Toxicological Implications
- Receptor Binding : Molecular modeling suggests the sulfonyl group may disrupt hydrogen bonding with the mu-opioid receptor’s aspartate residue (D147), reducing efficacy .
- Toxicity : Fluorinated aromatic rings can generate toxic metabolites (e.g., fluorocitrate analogs), while sulfonamides carry a risk of hypersensitivity reactions .
Biological Activity
N-cyclopropyl-N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound with a molecular formula of C18H24FN3O4S and a molecular weight of 397.464 Da. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorobenzenesulfonyl group enhances binding affinity to molecular targets, while the piperidine ring contributes to the compound's stability and bioavailability. The compound is known to modulate the activity of certain enzymes, which can lead to various therapeutic effects.
2. Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition could lead to increased levels of endocannabinoids, suggesting potential applications in pain management and anti-inflammatory therapies .
- Receptor Binding : The compound has been studied for its ability to bind to various receptors, including those involved in neurotransmission, which may have implications for treating neurological disorders.
Case Study 1: FAAH Inhibition
A study demonstrated that this compound significantly inhibited FAAH activity in vitro. This inhibition resulted in elevated levels of anandamide, an endocannabinoid associated with pain relief and mood regulation. The study highlighted the compound's potential as a therapeutic agent for conditions such as chronic pain and anxiety disorders.
Case Study 2: Neurotransmitter Modulation
Another research effort focused on the compound's effects on neurotransmitter systems. It was found that the compound could enhance dopamine release in neuronal cultures, indicating its potential use in treating disorders characterized by dopaminergic dysfunction, such as Parkinson's disease .
4. Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C18H24FN3O4S | FAAH inhibitor, receptor modulator |
| N-ethyl-N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | C17H24FN3O4S | Similar enzyme inhibition profile |
| N-cyclopropyl-N-(piperidin-4-yl)-6-methoxypyrimidin-4-amine | C18H25N7O2 | Different receptor interactions |
The table illustrates that while similar compounds may share some biological activities, this compound exhibits unique properties that enhance its therapeutic potential.
5. Conclusion
This compound is a promising compound with significant biological activity, particularly as a FAAH inhibitor and a modulator of neurotransmitter systems. Ongoing research is essential to fully elucidate its mechanisms and therapeutic applications, particularly in pain management and neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
